molecular formula C14H11FO4 B6402287 4-(2-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95% CAS No. 1261952-82-2

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid, 95%

Cat. No. B6402287
CAS RN: 1261952-82-2
M. Wt: 262.23 g/mol
InChI Key: CKZAHACEPNWNOT-UHFFFAOYSA-N
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Description

4-(2-Fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid (also known as FMHBA) is a synthetic compound that is gaining increasing attention in the scientific community due to its unique properties. FMHBA is a monobasic acid that is highly soluble in water and has a low vapor pressure. It is used in a variety of applications, including drug synthesis, biochemical research, and laboratory experiments.

Scientific Research Applications

FMHBA has a wide range of applications in scientific research. It is often used as a starting material for the synthesis of other compounds, such as drugs and pharmaceuticals. It is also used as a reagent in biochemical research, such as the synthesis of peptides and proteins. Additionally, it is used in laboratory experiments, such as in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of FMHBA is not fully understood. However, it is believed that the molecule’s ability to form hydrogen bonds with other molecules is responsible for its unique properties. Additionally, its low vapor pressure allows it to remain soluble in water and other solvents, which makes it ideal for use in laboratory experiments.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMHBA are not fully understood. However, it is believed that the molecule has the potential to interact with proteins and other biomolecules, which could lead to a variety of effects. Additionally, the molecule’s ability to form hydrogen bonds could lead to changes in the structure and function of proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

FMHBA has several advantages for use in laboratory experiments. Its high solubility in water and other solvents makes it ideal for use in a variety of experiments. Additionally, its low vapor pressure allows it to remain stable at room temperature, which makes it easier to store and handle. However, FMHBA also has some limitations. Its low vapor pressure can make it difficult to evaporate and concentrate, which can limit its use in certain experiments. Additionally, its high reactivity can lead to unwanted side reactions, which can reduce the yield of the desired product.

Future Directions

There are a variety of potential future directions for the use of FMHBA. One potential direction is in the development of new drugs and pharmaceuticals. The molecule’s ability to form hydrogen bonds could be used to create novel compounds with unique properties. Additionally, its low vapor pressure could be used to create compounds that are more stable at room temperature. Additionally, the molecule could be used in the development of new materials, such as polymers and nanomaterials. Finally, its ability to interact with proteins and other biomolecules could be used to develop new biochemical and physiological effects.

Synthesis Methods

FMHBA can be synthesized in a two-step process. The first step involves the reaction of 2-fluoro-3-methoxyphenol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The second step involves the reaction of the product of the first step with hydroxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically conducted at a temperature of 60-70°C and yields a product with a purity of 95%.

properties

IUPAC Name

4-(2-fluoro-3-methoxyphenyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-12-4-2-3-9(13(12)15)8-5-6-10(14(17)18)11(16)7-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZAHACEPNWNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690072
Record name 2'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261952-82-2
Record name 2'-Fluoro-3-hydroxy-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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